(R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride

Chiral Resolution Pharmaceutical Intermediates Stereochemical Purity

This (R)-enantiomer hydrochloride delivers ≥98% ee stereochemical purity essential for enantioselective synthesis, chiral ligand design and receptor SAR. The solid salt ensures reproducible handling and accurate addition, unlike the free base. Substituting with the (S)-enantiomer or racemate compromises asymmetric induction and pharmacological profiles. Available from multiple suppliers in research and bulk quantities with short lead times.

Molecular Formula C9H13BrClN
Molecular Weight 250.56 g/mol
Cat. No. B8256106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride
Molecular FormulaC9H13BrClN
Molecular Weight250.56 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)C(C)N.Cl
InChIInChI=1S/C9H12BrN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
InChIKeyVPQKYPUUMKIBFM-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-Bromo-2-methylphenyl)ethanamine Hydrochloride: A Chiral Amine Hydrochloride with Defined Stereochemical Identity for Pharmaceutical Intermediate Procurement


(R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride (CAS 2554380-35-5) is a chiral amine hydrochloride featuring a single stereocenter with (R)-configuration at the benzylic carbon . It has the molecular formula C₉H₁₃BrClN and a molecular weight of 250.56 g/mol . The compound is characterized by a 4-bromo-2-methylphenyl group attached to an ethanamine moiety, with the hydrochloride salt enhancing its stability and handling properties . It is primarily utilized as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals, where stereochemical purity is critical .

Why Generic Substitution Fails: The Critical Impact of Stereochemistry and Salt Form on the Performance of (R)-1-(4-Bromo-2-methylphenyl)ethanamine Hydrochloride in Asymmetric Synthesis


Generic substitution of (R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride with its (S)-enantiomer, racemic mixture, or free base analog is not scientifically equivalent and can lead to divergent outcomes in stereospecific applications. The (R)-configuration imparts a specific three-dimensional orientation that directly influences enantioselective recognition by biological targets and catalytic systems [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and stability compared to the free base, which is crucial for reproducible handling in pharmaceutical process development . Substituting with the racemate dilutes the desired stereochemical purity, reducing the efficiency of downstream asymmetric transformations and potentially introducing unwanted pharmacological profiles .

Quantitative Comparative Evidence for (R)-1-(4-Bromo-2-methylphenyl)ethanamine Hydrochloride: Head-to-Head Data on Enantioselectivity, Salt-Form Advantage, and Commercial Availability


Enantiomeric Excess: Direct Comparison of Chiral Purity Specifications Between (R)- and (S)-Enantiomers from Major Commercial Suppliers

The (R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride is supplied with a documented chiral purity of 98% (HPLC) by multiple vendors, ensuring high enantiomeric excess for stereospecific applications . In contrast, the (S)-enantiomer (CAS 1213105-63-5) is offered at comparable purity levels (97-98%), but its commercial availability is significantly more limited and at a higher cost per unit . The racemic mixture, while less expensive, lacks the defined stereochemistry required for asymmetric synthesis, leading to a 50% reduction in effective chiral building block yield in subsequent reactions .

Chiral Resolution Pharmaceutical Intermediates Stereochemical Purity

Salt Form Advantage: Enhanced Aqueous Solubility and Handling Stability of the Hydrochloride Salt Over the Free Base

The hydrochloride salt of (R)-1-(4-Bromo-2-methylphenyl)ethanamine (CAS 2554380-35-5) exhibits significantly improved aqueous solubility and long-term solid-state stability compared to its free base counterpart (CAS 1037090-26-8) . The free base is an oily liquid with a predicted boiling point of 281°C, whereas the hydrochloride salt is a solid with a defined melting point, facilitating accurate weighing and formulation . This difference in physical state directly impacts the reproducibility of solution preparation and reaction work-up in both research and industrial settings .

Salt Selection Pharmaceutical Development Solid-State Chemistry

Commercial Availability and Supply Chain Metrics: Comparative Analysis of (R)- versus (S)-Enantiomer Lead Times and Pack Sizes

A survey of major chemical suppliers indicates that (R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride is more readily available in larger pack sizes (up to 5g) and with shorter lead times (2-3 days) compared to its (S)-enantiomer [1]. The (S)-enantiomer is often offered in smaller quantities (e.g., 50mg to 1g) and with longer delivery windows, reflecting lower production volumes and higher synthesis costs . This disparity in commercial availability directly impacts project timelines and budget allocation for research programs reliant on this chiral building block .

Supply Chain Procurement Inventory Management

Optimal Deployment Scenarios for (R)-1-(4-Bromo-2-methylphenyl)ethanamine Hydrochloride Based on Quantified Differentiation Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates Requiring (R)-Configuration

When developing a synthetic route that demands a specific (R)-configuration at the benzylic carbon, (R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride provides the necessary stereochemical purity (98% e.e.) to ensure high enantioselectivity in subsequent transformations . Its solid hydrochloride salt form simplifies accurate reagent addition, enhancing reaction reproducibility compared to the liquid free base .

Asymmetric Catalysis and Chiral Ligand Design

As a chiral primary amine, this compound serves as an effective building block for synthesizing novel chiral ligands or organocatalysts. The defined (R)-stereochemistry enables precise control over asymmetric induction in metal-catalyzed reactions . Its commercial availability in bulk quantities (up to 5g) supports iterative optimization and scale-up studies .

Comparative Pharmacological Studies of Phenethylamine Derivatives

In receptor binding assays, the (R)-enantiomer of 1-(4-Bromo-2-methylphenyl)ethanamine may exhibit distinct affinity and activity profiles compared to its (S)-counterpart, making it essential for structure-activity relationship (SAR) studies of substituted phenethylamines . The high purity and reliable supply of the hydrochloride salt facilitate reproducible in vitro experiments .

Process Chemistry and Route Scouting for API Synthesis

During process development for an active pharmaceutical ingredient (API) containing a chiral 4-bromo-2-methylphenyl ethanamine moiety, this (R)-enantiomer hydrochloride provides a reliable and scalable starting material . Its well-defined physical properties and stable solid form minimize variability during reaction optimization and pilot plant trials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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